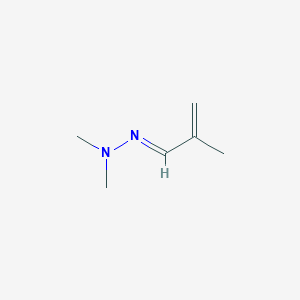

Methacrolein dimethylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methacrolein dimethylhydrazone is an organic compound that belongs to the class of hydrazones. It is derived from methacrolein and dimethylhydrazine. This compound is known for its unique reactivity and has been studied for various applications in organic synthesis and pharmaceutical research.

Preparation Methods

Methacrolein dimethylhydrazone can be synthesized through the reaction of methacrolein with dimethylhydrazine. The reaction typically involves the condensation of methacrolein with dimethylhydrazine under controlled conditions to form the hydrazone. This process can be carried out in the presence of an acid catalyst to facilitate the reaction .

Chemical Reactions Analysis

Chemical Reactions of Methacrolein Dimethylhydrazone: A Comprehensive Analysis

This compound (DMHG) is a versatile reagent in organic synthesis, particularly in heterocyclic chemistry. Its reactivity stems from its hydrazone functionality, which enables participation in multicomponent reactions, cycloadditions, and condensations. Below is a detailed breakdown of key reaction pathways supported by experimental data and mechanistic insights.

1.1. Povarov Reaction

The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent application of DMHG. This reaction involves the cycloaddition of a dienophile (DMHG) with an aromatic imine to form functionalized tetrahydroquinolines.

1.2. Mechanochemical Aza-Vinylogous Povarov Reaction

Mechanochemical methods offer an alternative pathway for DMHG’s reactivity, enabling reactions under solvent-free conditions.

-

Reaction Conditions :

-

Key Outcomes :

| Parameter | Details | Source |

|---|---|---|

| Catalyst | DDQ or MMPP | |

| Method | Ball milling at 20 Hz | |

| Reaction Time | 1 hour (ball milling) |

1.3. Reactions with Quinones

DMHG participates in cycloaddition reactions with quinones to form complex heterocycles.

-

Reaction Conditions :

-

Key Outcomes :

| Parameter | Details | Source |

|---|---|---|

| Reagents | DDQ, NaOH, H₃PO₂ | |

| Product Class | Anthracene derivatives |

1.4. Mechanistic Insights

The reactivity of DMHG in cycloaddition reactions is driven by its electron-rich dienophilic nature. The hydrazone group stabilizes the intermediate through resonance, facilitating the formation of six-membered transition states . In mechanochemical reactions, the mechanical energy accelerates bond-breaking and bond-forming processes, enabling reactions at ambient temperatures .

Comparative Analysis of Reaction Conditions and Yields

Scientific Research Applications

Methacrolein dimethylhydrazone has been extensively studied for its applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of various heterocyclic compounds.

Pharmaceutical Research:

Catalysis: It is used in catalytic reactions to form complex organic molecules

Mechanism of Action

The mechanism of action of methacrolein dimethylhydrazone involves its reactivity with various chemical species. It can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbon-nitrogen bonds and the generation of reactive intermediates .

Comparison with Similar Compounds

Methacrolein dimethylhydrazone can be compared with other similar compounds, such as:

- Acrolein dimethylhydrazone

- Crotonaldehyde dimethylhydrazone

- Formaldehyde dimethylhydrazone

These compounds share similar structural features but differ in their reactivity and applications.

Biological Activity

Methacrolein dimethylhydrazone is a compound that has garnered attention in the field of organic chemistry due to its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is derived from methacrolein, a compound known for its reactivity and utility in various organic syntheses. The synthesis typically involves the reaction of methacrolein with dimethylhydrazine, resulting in the formation of the hydrazone derivative. This reaction can be catalyzed using Lewis acids such as indium trichloride, which enhances the yield and selectivity of the product .

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The compound has been investigated for its potential antineoplastic (anti-cancer) properties, particularly as an alkylating agent that can modify DNA and inhibit tumor growth .

Key Mechanisms:

- Alkylation : this compound can form covalent bonds with nucleophilic sites on DNA, leading to structural changes that interfere with replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to apoptosis in cancer cells while sparing normal cells under certain conditions .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The IC50 values ranged from 1.1 to 4.3 μM across different cell lines, indicating potent anti-cancer activity .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 1.1 |

| HeLa (Cervical) | 2.5 |

| A549 (Lung) | 3.0 |

| HCT116 (Colon) | 4.3 |

Case Study 2: Mechanochemical Synthesis

Recent advancements in mechanochemical methods have improved the efficiency of synthesizing this compound derivatives. These methods allow for faster reactions under solvent-free conditions, yielding products with high diastereoselectivity and purity, which are crucial for biological assays .

Applications in Drug Development

The unique properties of this compound make it a candidate for further development as an anticancer agent . Its ability to selectively target cancer cells while minimizing effects on normal cells positions it as a promising lead compound in drug discovery efforts.

Properties

Molecular Formula |

C6H12N2 |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

N-methyl-N-[(E)-2-methylprop-2-enylideneamino]methanamine |

InChI |

InChI=1S/C6H12N2/c1-6(2)5-7-8(3)4/h5H,1H2,2-4H3/b7-5+ |

InChI Key |

QNIXILGOUVOCEP-FNORWQNLSA-N |

Isomeric SMILES |

CC(=C)/C=N/N(C)C |

Canonical SMILES |

CC(=C)C=NN(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.